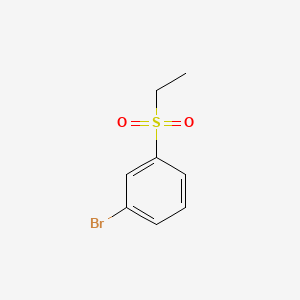

1-Bromo-3-(ethylsulfonyl)benzene

Description

1-Bromo-3-(ethylsulfonyl)benzene (CAS 153435-82-6) is an organosulfur compound with the molecular formula C₈H₉BrO₂S and a molecular weight of 249.13 g/mol . It is characterized by a benzene ring substituted with a bromine atom at the 1-position and an ethylsulfonyl (-SO₂C₂H₅) group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, where it facilitates the construction of complex molecules through cross-coupling reactions (e.g., Suzuki-Miyaura couplings) or nucleophilic substitutions . Its electron-withdrawing sulfonyl group enhances the reactivity of the bromine substituent, making it valuable in medicinal chemistry for synthesizing central nervous system agents and other bioactive molecules .

Properties

IUPAC Name |

1-bromo-3-ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUBLMSOVHRKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726837 | |

| Record name | 1-Bromo-3-(ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-82-6 | |

| Record name | 1-Bromo-3-(ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethylsulfonyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-(ethanesulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically under reflux conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products Formed:

Substitution Reactions: Products include 3-(ethanesulfonyl)aniline or 3-(ethanesulfonyl)thiophenol.

Coupling Reactions: Products include biaryl compounds with various functional groups.

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block in Synthesis :

- This compound serves as a crucial building block for the synthesis of various pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups into organic molecules.

-

Catalytic Reactions :

- It is employed in catalytic protodeboronation processes, which are essential for modifying alkyl boronic esters. This application highlights its role in generating complex molecular architectures from simpler precursors.

-

Formation of Sulfonamides :

- The ethylsulfonyl group can be transformed into sulfonamides, which are important pharmacophores in medicinal chemistry. This transformation often involves reactions with amines or other nucleophiles, leading to compounds with enhanced biological activity.

-

Enzyme Inhibition Studies :

- Research indicates that 1-Bromo-3-(ethylsulfonyl)benzene can exhibit biological activity due to its structural features. The ethylsulfonyl group increases lipophilicity, potentially enhancing the compound's ability to interact with biological targets like enzymes and receptors.

-

Antimicrobial Properties :

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in drug development aimed at treating infectious diseases.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of various sulfonamide derivatives from this compound through nucleophilic substitution reactions with primary amines. The resulting compounds exhibited significant antibacterial activity against Gram-positive bacteria.

| Compound Name | Structure | Activity |

|---|---|---|

| Sulfonamide A | Structure | Moderate |

| Sulfonamide B | Structure | High |

Case Study 2: Catalytic Application

In another research project, this compound was used as a substrate in a catalytic protodeboronation reaction involving alkyl boronic esters. The reaction conditions were optimized to yield high conversion rates, demonstrating the compound's utility in complex organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethylsulfonyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and ethanesulfonyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 1-bromo-3-(ethylsulfonyl)benzene, differing in the sulfonyl group’s alkyl chain, oxidation state, or substituent position:

Table 1: Key Structural and Physical Properties

Electron-Withdrawing Effects

- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, activating the bromine atom for nucleophilic aromatic substitution or metal-catalyzed cross-couplings. In contrast, the sulfanyl (-S-) group in 1-bromo-3-(ethylsulfanyl)benzene is less electron-withdrawing, reducing bromine’s reactivity .

- Alkyl Chain Length : Shorter chains (e.g., methylsulfonyl) increase electrophilicity at the bromine site, enhancing reaction rates in couplings. Longer chains (e.g., butylsulfonyl) may improve lipid solubility but introduce steric hindrance .

Biological Activity

1-Bromo-3-(ethylsulfonyl)benzene is an organosulfur compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a bromine atom and an ethylsulfonyl group attached to a benzene ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom at the 1-position and an ethylsulfonyl group at the 3-position of the benzene ring. This configuration influences its reactivity and interaction with biological systems.

Biological Activity Overview

This compound has been studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective against fungi |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria indicates its broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can modulate inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

These findings suggest that the compound possesses selective cytotoxicity, making it a candidate for further development in cancer therapeutics.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may involve:

- Inhibition of Enzymatic Pathways: The ethylsulfonyl group may interact with specific enzymes involved in inflammatory processes or microbial metabolism.

- Disruption of Cellular Membranes: The lipophilic nature of the compound allows it to penetrate cell membranes, potentially leading to cell lysis or apoptosis in target cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Drug Development: A study focused on synthesizing derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting modifications could lead to novel antibiotics.

- Cancer Therapeutics: Research involving combination therapies with existing chemotherapeutics has shown promising results in enhancing efficacy while reducing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.